Cas no 1396715-10-8 (2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide)

2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide structure
1396715-10-8 structure
Product Name:2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide
CAS No:1396715-10-8
Molecular Formula:C19H24N4O2
Molecular Weight:340.419464111328
CID:5761390
PubChem ID:71786570

2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide Properties

Names and Identifiers

    • AKOS024535174
    • 2-(2-methylphenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
    • 2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide
    • F6178-4881
    • N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
    • VU0534416-1
    • 1396715-10-8
    • InChIKey: CGRZOWUVEVUZFM-UHFFFAOYSA-N
    • Inchi: 1S/C19H24N4O2/c1-15-4-2-3-5-17(15)25-14-19(24)22-12-16-6-10-23(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12,14H2,1H3,(H,22,24)
    • SMILES: O=C(COC1C=CC=CC=1C)NCC1CCN(C2C=NC=CN=2)CC1

Computed Properties

  • Exact Mass: 340.18992602g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 340.18992602g/mol
  • Heavy Atom Count: 25
  • Complexity: 412
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.4Ų

2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F6178-4881-2μmol
2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide
1396715-10-8
2μmol
$85.5 2023-09-09

2-(2-methylphenoxy)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide Related Literature

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